4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

procurement economics sourcing strategy cost efficiency

This 1‑naphthyl isomer of trifluoroacetylbutanedione is critical for metal‑organic coordination polymer design, enabling 1‑D Pb(II) networks with multiple coordination numbers (5, 6, 7) that are inaccessible with the 2‑naphthyl analog. Its 45–46 °C melting point (vs. 73–76 °C for the 2‑isomer) simplifies low‑temperature and solvent‑free syntheses. Validated in prochiral reductions (90 % ee). Not interchangeable with the 2‑naphthyl isomer; verify steric/electronic requirements before substitution.

Molecular Formula C14H9F3O2
Molecular Weight 266.219
CAS No. 7639-68-1
Cat. No. B2587807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione
CAS7639-68-1
Molecular FormulaC14H9F3O2
Molecular Weight266.219
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
InChIKeyUYQMAGRFYJIJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione (CAS 7639-68-1): A 1-Naphthyl Fluorinated β-Diketone for Metal Coordination and Asymmetric Synthesis Applications


4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione (CAS 7639-68-1) is a fluorinated β-diketone characterized by a 1-naphthyl substituent and a trifluoromethyl group [1]. With the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol, this compound exhibits a predicted melting point of 45–46 °C and a predicted boiling point of 350.7±37.0 °C [2]. As a member of the β-diketone family, it serves as a versatile ligand for metal coordination chemistry and a key intermediate in synthetic organic transformations .

Why 1-Naphthyl and 2-Naphthyl Fluorinated β-Diketones Are Not Interchangeable: Key Differentiators for 7639-68-1


Although 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione (7639-68-1) and its 2-naphthyl isomer (CAS 893-33-4) share identical molecular formulas, their substitution patterns critically alter metal-binding geometry, steric environments in catalytic asymmetric reactions, and solid-state physical properties [1]. The position of the naphthyl substituent dictates the bite angle in metal chelation, thereby directly influencing coordination polymer architecture, the enantioselectivity of derived catalysts, and the crystallinity of the resulting complexes. Generic substitution with the 2-naphthyl analog is therefore not recommended without validating the specific steric or electronic requirements of the intended application, as differences in melting point (45–46 °C for 1-naphthyl versus 73–76 °C for 2-naphthyl) and commercial availability further complicate interchangeable use [2].

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione Relative to Its 2-Naphthyl Isomer


Cost-Benefit Analysis: 1-Naphthyl Isomer (7639-68-1) Carries a Procurement Premium Over the 2-Naphthyl Analog

Commercial pricing data indicates that 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione (7639-68-1) is priced at a premium compared to its 2-naphthyl isomer . The 1-naphthyl isomer is listed at approximately 1,760 RMB/1g (≈$240 USD/1g), whereas the 2-naphthyl isomer (893-33-4) is available from major suppliers for approximately 590 RMB/1g (≈$80 USD/1g) . This price differential is a key quantitative factor in procurement decisions, as the 1-naphthyl isomer commands a significantly higher cost per gram.

procurement economics sourcing strategy cost efficiency

Coordination Polymer Architecture: 1-Naphthyl Ligand Enables Unique 1-D Polymeric Networks with Lead(II) Not Observed with Common Alternatives

The 1-naphthyl isomer forms a distinctive 1-D coordination polymer with lead(II), [Pb2(tfnb)4(μ-CH3OH)]n, exhibiting four crystallographically distinct Pb2+ ions with coordination numbers of 7, 5, 6, and 7 [1]. This diverse coordination environment, which includes both five- and seven-coordinate lead centers within a single polymeric network, is a direct consequence of the steric profile of the 1-naphthyl group. While the 2-naphthyl isomer is widely employed in lanthanide luminescence applications, its use in constructing lead(II) coordination polymers with this specific architecture has not been reported in the same study [1].

coordination chemistry metal-organic frameworks supramolecular chemistry

Enantioselective Reduction: 1-Naphthyl Ketone Serves as a Substrate for High Enantiomeric Excess in Asymmetric Synthesis

In the asymmetric reduction of trifluoromethyl ketones using (−)-B-chlorodiisopinocampheylborane [(−)-DIP-Chloride], trifluoroacetyl-1-naphthalene (the ketone precursor to 7639-68-1) is reduced to the corresponding optically active alcohol with 90% enantiomeric excess (ee) within 1–3 days at room temperature [1]. Under identical conditions, the 2-naphthyl isomer (trifluoroacetyl-2-naphthalene) yields the alcohol in 91% ee. This 1% difference in ee is within typical experimental error and indicates that both isomers are comparably effective substrates for this specific chiral reduction protocol [1].

asymmetric synthesis chiral reduction trifluoromethyl ketones

Physical State and Handling: Lower Melting Point of 1-Naphthyl Isomer (45–46 °C) Simplifies Handling Compared to the 2-Naphthyl Analog (73–76 °C)

The 1-naphthyl isomer (7639-68-1) exhibits a predicted melting point of 45–46 °C [1], significantly lower than the 73–76 °C melting point of its 2-naphthyl counterpart (893-33-4) . This 28–30 °C difference in melting point directly impacts ease of handling, as the 1-naphthyl compound is more likely to be a liquid or low-melting solid at ambient laboratory temperatures, potentially simplifying dispensing, dissolution, and reaction setup.

physical chemistry sample handling experimental design

Recommended Application Scenarios for 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione Based on Comparative Performance Data


Construction of 1-D Lead(II) Coordination Polymers with Mixed Coordination Geometries

For research groups focused on the design and synthesis of novel metal-organic coordination polymers, the 1-naphthyl isomer offers a documented pathway to 1-D polymeric networks with lead(II) exhibiting multiple coordination numbers (5, 6, and 7) within a single framework [1]. This structural diversity is not readily accessible with the 2-naphthyl analog and represents a specific, crystallographically validated application for 7639-68-1 [1].

Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

In asymmetric synthesis, trifluoroacetyl-1-naphthalene serves as a prochiral substrate that can be reduced with (−)-DIP-Chloride to yield a chiral alcohol in 90% ee [2]. Given that this performance is within 1% of the 2-naphthyl isomer under identical conditions, procurement decisions may pivot on availability, cost, or the specific downstream synthetic route where the 1-naphthyl alcohol is a required intermediate [2].

Scenarios Requiring a Low-Melting Fluorinated β-Diketone Ligand

In experimental protocols where the ligand must be a liquid or readily melt at near-ambient temperatures—for example, in solvent-free microwave-assisted syntheses or certain ionic liquid-based systems—the 45–46 °C melting point of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione offers a practical advantage over the 73–76 °C melting point of its 2-naphthyl isomer [3]. This property may simplify handling and improve mixing in solid-state or low-temperature reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.